molecular formula C18H19N3O4 B2906937 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-40-7

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2906937
CAS RN: 2034583-40-7
M. Wt: 341.367
InChI Key: CKBCKFWMCGLFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It has been used in the synthesis of Doxazosin , a medication used to treat hypertension and benign prostatic hyperplasia .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to a piperidin-1-yl group via a methanone linkage . The compound also contains a pyridazin-3-yloxy group attached to the piperidin-1-yl group .

Scientific Research Applications

Synthesis of Doxazosin Analogues

This compound is structurally related to Doxazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia . Researchers are interested in synthesizing analogues of Doxazosin to explore potential improvements in pharmacological profiles. The synthesis process often involves creating derivatives of the core structure, which includes the (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety.

Development of α2-Adrenoceptor Subtype C Antagonists

The compound has been identified as a potential antagonist for α2-Adrenoceptor subtype C (alpha-2C). This application is particularly relevant in the treatment and prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .

Enantioselective Synthesis

The compound’s framework is useful in the enantioselective synthesis of methanols, which are important intermediates in the production of various pharmaceuticals. Employing chiral ligands in Pd-catalyzed intramolecular aryl C–O bond formation can lead to the creation of these methanols with high enantioselectivity .

Asymmetric Desymmetrization Strategies

In organic chemistry, asymmetric desymmetrization is a powerful strategy for the synthesis of chiral compounds. The (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety can be utilized in such strategies to create complex, chiral molecules with potential applications in drug development .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are widely applied in organic synthesis. These reactions are crucial for constructing complex molecules and can be used to create new stereocenters, which is a significant challenge in the field .

Computational Chemistry and Drug Design

The compound’s structure and reactivity make it a subject of interest in computational chemistry studies. These studies can provide models to rationalize the origin of enantioselectivity and help in designing drugs with desired stereochemical properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis process to improve efficiency . Additionally, research could be conducted to better understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(16-12-23-14-6-1-2-7-15(14)25-16)21-10-4-5-13(11-21)24-17-8-3-9-19-20-17/h1-3,6-9,13,16H,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBCKFWMCGLFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.